Palatinose

説明

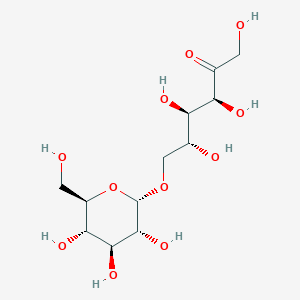

Palatinose, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of glucose and fructose. It is found in small amounts in honey and sugarcane extracts. This compound is produced industrially from table sugar (sucrose) and is used as a sugar alternative. It has a mild, natural sweetness, approximately 50% that of sucrose, and is known for its slow digestion, leading to a lower blood glucose and insulin response compared to sucrose .

準備方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of palatinose is challenging, but it can be produced through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of sucrose isomerase enzymes from certain bacterial strains such as Protaminobacter rubrum, Serratia plymuthica, and Erwinia rhapontici. These bacteria convert sucrose into this compound with high efficiency .

Industrial Production Methods

In industrial settings, this compound is produced using bioreactors containing immobilized cells of bacteria like Serratia plymuthica. The cells are immobilized in chitosan, which enhances their stability and enzyme activity. The process involves converting a 40% sucrose solution into this compound in a batch-type enzyme reactor. The conversion is typically complete within 4 hours, yielding a product with 80% this compound and 7% trehalulose .

化学反応の分析

Non-Enzymatic Browning Reactions

Isomaltulose participates in Maillard reactions and alkaline degradation, with reactivity influenced by pH, temperature, and amino acid composition ( ).

Key Findings:

-

Alkaline Degradation :

At pH 10 and 80°C, isomaltulose undergoes rapid degradation, producing colored compounds (A<sub>420</sub> = 1.3 after 100 min). For comparison:Carbohydrate A<sub>420</sub> (pH 10, 80°C) Isomaltulose 1.30 Fructose 0.95 Glucose 0.45 Isomalt No reaction -

Maillard Reaction :

Reactivity varies with amino acids:-

Glycine : Maximum browning intensity (A<sub>420</sub> = 5.0) at pH 10 and 80°C.

-

Lysine : Lower reactivity (A<sub>420</sub> = 2.16) under identical conditions.

Comparative Reactivity (pH 10, 80°C, 100 min) :

Carbohydrate Glycine (A<sub>420</sub>) Lysine (A<sub>420</sub>) Isomaltulose 5.0 2.16 Glucose 0.34 0.04 Fructose 2.95 0.61 -

Enzymatic Modifications

Isomaltulose serves as a substrate for enzymatic synthesis of functional derivatives:

Production Pathways:

| Enzyme Used | Reaction Conditions | Product Formed | Key Application |

|---|---|---|---|

| Protaminobacter rubrum | 30°C, 20 h | Palatinose-L | Prebiotic formulations |

| Invertase | 55–60°C, 20–24 h | This compound-IS (Isomaltosylsucrose) | Low-calorie sweeteners |

| Fructosyltransferase | 55–60°C, 20–24 h | This compound-FOS (Fructooligosaccharides) | Dietary fiber |

Source: Animal and Clinical Studies (2020) ; FDA GRAS Notice 681

Thermal Stability and Caramelization

Isomaltulose demonstrates moderate thermal stability:

科学的研究の応用

Nutritional Applications

1. Sugar Substitute in Food Products

Palatinose is recognized as a low glycemic index sweetener, making it a suitable alternative to sucrose in food products. Its slow digestion leads to gradual glucose release, which helps maintain stable blood sugar levels. Studies have shown that this compound can significantly improve glucose tolerance and reduce postprandial blood glucose spikes compared to sucrose .

2. Weight Management

Research indicates that this compound can aid in weight loss and fat reduction. In a controlled study involving overweight adults, participants consuming this compound as part of an energy-reduced diet experienced significant weight loss and fat mass reduction compared to those consuming sucrose . The metabolic benefits are attributed to this compound's ability to enhance fat oxidation while suppressing appetite through the stimulation of gut hormones like GLP-1 .

3. Metabolic Health

this compound has been shown to positively influence metabolic parameters crucial for managing conditions like type 2 diabetes. Its consumption leads to lower insulin responses and improved lipid metabolism, making it a viable option for individuals seeking to control their blood sugar levels .

Biochemical Mechanisms

This compound is metabolized differently than other carbohydrates. It undergoes slower hydrolysis in the intestine, resulting in a lower rate of absorption compared to sucrose . This slow metabolism contributes to its low glycemic index (approximately 32), making it beneficial for sustained energy release without rapid spikes in blood glucose levels.

Case Studies

1. Clinical Study on Weight Loss

A randomized double-blind study assessed the effects of this compound on body weight and fat mass among overweight adults over 12 weeks. Participants consuming this compound lost more weight and fat mass compared to those consuming sucrose, with significant improvements in body composition noted at regular intervals throughout the study .

2. Metabolic Response in Rats

Animal studies have demonstrated that this compound-based sweeteners significantly improve glucose tolerance in rats. When administered alongside glucose loads, rats consuming this compound exhibited lower blood glucose levels than those receiving glucose alone, indicating its potential as a dietary intervention for better metabolic control .

Summary Table of this compound Applications

作用機序

Palatinose exerts its effects through its slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose in this compound is more resistant to enzymatic breakdown compared to the α-1,2-glycosidic bond in sucrose. This results in a slower release of glucose into the bloodstream, leading to a lower glycemic response . Additionally, this compound stimulates the release of gut hormones like GLP-1, which play a role in regulating blood sugar levels and appetite .

類似化合物との比較

Similar Compounds

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Trehalulose: An isomer of sucrose with an α-1,1-glycosidic bond.

Turanose: Another sucrose isomer with an α-1,3-glycosidic bond.

Uniqueness of Palatinose

This compound is unique due to its α-1,6-glycosidic bond, which makes it a reducing sugar and allows for its slow digestion and absorption. This property makes it particularly beneficial for managing blood glucose levels and providing sustained energy release .

生物活性

Palatinose, also known as isomaltulose, is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. It is derived from sucrose and is notable for its slow digestion and absorption properties, which lead to a lower glycemic response compared to other sugars. This article explores the biological activity of this compound, focusing on its effects on glucose metabolism, insulin response, cognitive function, and potential health benefits.

1. Glucose Metabolism and Insulin Response

This compound has been extensively studied for its impact on glucose metabolism and insulin secretion. Research indicates that this compound ingestion leads to significantly lower peak glucose concentrations compared to sucrose. For instance, one study found that the peak glucose level after this compound intake was approximately 2.5 mmol/L (20%) lower than that following sucrose ingestion (p < 0.01) . Additionally, insulin secretion was reduced by 55% after consuming this compound compared to sucrose .

Table 1: Comparative Effects of this compound and Sucrose on Glucose and Insulin Levels

| Parameter | This compound (mmol/L) | Sucrose (mmol/L) | Significance |

|---|---|---|---|

| Peak Glucose Concentration | 10.0 | 12.5 | p < 0.01 |

| Insulin Secretion (AUC) | 40 | 90 | p < 0.001 |

| GLP-1 Response (AUC) | 60 | 100 | p < 0.001 |

The delayed and reduced secretion of incretins such as GIP (Gastric Inhibitory Polypeptide) and GLP-1 (Glucagon-Like Peptide-1) following this compound intake further supports its role in modulating glucose metabolism . The slower hydrolysis of this compound compared to sucrose allows for a more gradual release of glucose into the bloodstream, which may enhance postprandial insulin sensitivity .

2. Cognitive Effects

Recent studies have explored the cognitive benefits of this compound, particularly its effects on attention and cerebral blood flow. A randomized controlled trial involving healthy adults demonstrated that ingestion of 10 g of this compound resulted in significantly shorter reaction times during attention tasks compared to glucose . Moreover, cerebral blood flow measurements indicated enhanced perfusion in the this compound group, suggesting improved cognitive performance linked to better glucose availability for brain function.

Table 2: Cognitive Performance Metrics Post-Ingestion

| Time Point (min) | Reaction Time (s) - this compound | Reaction Time (s) - Glucose | Significance |

|---|---|---|---|

| 60 | 0.85 | 1.02 | p = 0.0015 |

| 120 | 0.78 | 0.95 | p < 0.001 |

| 180 | 0.80 | 0.92 | p < 0.001 |

3. Health Benefits

This compound is recognized not only for its metabolic advantages but also for potential health benefits related to weight management and gut health:

- Weight Management : Due to its low glycemic index and gradual absorption, this compound may assist in weight control by promoting satiety and reducing postprandial hunger .

- Gut Health : As a prebiotic, this compound may contribute to gut health by promoting the growth of beneficial gut bacteria . Its fermentation in the colon can lead to the production of short-chain fatty acids (SCFAs), which are known to have various health benefits including anti-inflammatory effects.

Case Studies

Several clinical studies have investigated the effects of this compound on various populations:

- A study involving overweight individuals showed improved insulin sensitivity and lower fasting blood glucose levels after incorporating this compound into their diet .

- Another trial with athletes indicated enhanced endurance performance when consuming this compound prior to exercise, attributed to its sustained energy release properties .

特性

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。